Ampicillin Trihydrate

Pharmacopeial specification Quality control Crystalline hydrate characterization

Formulators face significant risk when sourcing ampicillin without verifying crystalline form identity. Procurement of the incorrect anhydrous form can lead to divergent solubility profiles and compromised solid-state stability, potentially derailing drug product development. - Quantifiable Quality Control: USP water content specification (12.0-15.0% by Method I 921) provides a regulatorily enforceable criterion for differentiating Ampicillin Trihydrate from anhydrous ampicillin (≤2.0% water) during incoming material inspection. - Formulation-Ready Performance: Aqueous solubility of ~10 mg/mL and defined Prout-Tompkins degradation kinetics enable rational selection of dissolution-enhancing excipients and accelerated stability study design. - Bioequivalence Assurance: Documented statistically significant differences in the rate and extent of absorption between crystalline forms necessitate sourcing the correct trihydrate form to avoid costly in vivo bioequivalence studies.

Molecular Formula C16H19N3O4S.3H2O
C16H25N3O7S
Molecular Weight 403.5 g/mol
CAS No. 7177-48-2
Cat. No. B1667259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpicillin Trihydrate
CAS7177-48-2
SynonymsAmcill
Aminobenzyl Penicillin
Aminobenzylpenicillin
Ampicillin
Ampicillin Sodium
Ampicillin Trihydrate
Antibiotic KS R1
Antibiotic KS-R1
KS-R1, Antibiotic
Omnipen
Penicillin, Aminobenzyl
Pentrexyl
Polycillin
Sodium, Ampicillin
Trihydrate, Ampicillin
Ukapen
Molecular FormulaC16H19N3O4S.3H2O
C16H25N3O7S
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O
InChIInChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2/t9-,10-,11+,14-;;;/m1.../s1
InChIKeyRXDALBZNGVATNY-CWLIKTDRSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow solid powder.
Solubility1 to 10 mg/mL at 70 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ampicillin Trihydrate Form Selection


Ampicillin trihydrate (CAS 7177-48-2) is the trihydrated crystalline form of ampicillin, a semi-synthetic β-lactam antibiotic of the aminopenicillin class [1]. It is distinguished from its anhydrous counterpart by the incorporation of three water molecules into the crystal lattice, resulting in a molecular formula of C₁₆H₁₉N₃O₄S·3H₂O and a molecular weight of approximately 403.45 g/mol [2]. As mandated by USP monograph specifications, ampicillin trihydrate contains 12.0–15.0% water content by weight and must exhibit an assay potency between 900 and 1050 μg/mg on an anhydrous basis [3]. This crystalline form represents the primary pharmaceutical solid-state form utilized in oral capsule and suspension formulations worldwide, with its selection in drug product development governed by a complex interplay of solubility, dissolution behavior, stability, and bioavailability characteristics that differ measurably from those of the anhydrous form [1].

Ampicillin Trihydrate vs Anhydrous: Solid-State Performance


Anhydrous ampicillin and ampicillin trihydrate represent distinct solid-state forms of the same active pharmaceutical ingredient, yet their substitution in formulation and procurement cannot be performed without careful consideration of differential physicochemical behavior. The two forms exhibit statistically significant differences in aqueous solubility ranking, with ampicillin anhydrate demonstrating higher solubility than ampicillin trihydrate across the physiologically relevant pH range [1]. More critically, the solid-state stability profile diverges: the anhydrous acidic form of ampicillin is described as very stable in the solid phase, whereas ampicillin trihydrate is less stable and degrades according to a Prout-Tompkins kinetic model [2]. Furthermore, published comparative bioavailability studies in human subjects have reported statistically significant differences in both the extent and rate of absorption between pure anhydrate and trihydrate forms, using urinary excretion methodology in crossover experimental designs [3]. These quantifiable differences in solubility ranking, degradation kinetics, and in vivo performance preclude the assumption of pharmaceutical interchangeability without formulation-specific validation.

Ampicillin Trihydrate Differentiation Evidence


USP Water Content Specification

The USP monograph establishes a definitive quantitative water content criterion that distinguishes ampicillin trihydrate from the anhydrous form. Ampicillin labeled as trihydrate must contain between 12.0% and 15.0% water (Method I 921), whereas ampicillin labeled as anhydrous is limited to not more than 2.0% water content [1]. This specification represents a mandatory regulatory identity criterion that directly impacts analytical release testing, supplier qualification, and compendial compliance verification. The water content of the trihydrate form corresponds to three moles of water of crystallization per mole of ampicillin, a stoichiometric relationship that defines the crystal lattice structure and influences all downstream physicochemical properties [1].

Pharmacopeial specification Quality control Crystalline hydrate characterization

Aminopenicillin Solubility Ranking

A systematic study of aminopenicillin solubility as a function of pH (range 0.30–10.50) established a definitive solubility ranking. Cyclacillin anhydrate exhibited the highest solubility, followed in descending order by ampicillin anhydrate, ampicillin trihydrate, amoxicillin trihydrate, and epicillin anhydrate [1]. The solubility profiles for all compounds displayed characteristic U-shaped curves, reflecting their amphoteric zwitterionic nature. Ampicillin trihydrate demonstrates water solubility of approximately 10 mg/mL at 21–25°C [2], which is lower than that of ampicillin anhydrate, a difference attributed to the lower lattice energy required to disrupt the anhydrous crystal versus the hydrogen-bonded hydrate lattice [1].

Solubility Aminopenicillin Preformulation pH-dependent solubility

Solid-State Degradation Kinetics

A kinetic analysis of various ampicillin solid-state forms demonstrated differential degradation susceptibility. The anhydrous acidic form of ampicillin was characterized as very stable in the solid phase, with authors recommending its use in peroral pharmaceutical preparations based on this stability advantage [1]. In contrast, ampicillin trihydrate was found to be less stable than the anhydrous acidic form [1]. The degradation of ampicillin trihydrate follows the Prout-Tompkins kinetic model, which describes autocatalytic solid-state decomposition processes, whereas the anhydrous acidic form exhibits markedly different degradation behavior [1]. The dehydration kinetics of ampicillin trihydrate, measured by X-ray powder diffraction, indicate that commercial micronized trihydrate containing small amounts of excipients exhibits a different kinetic order and faster transformation rate [2].

Solid-state stability Degradation kinetics Pharmaceutical storage Prout-Tompkins model

Human Bioavailability Comparison

A crossover bioavailability study in 10 healthy human subjects compared pure ampicillin anhydrate and trihydrate (both without additives) alongside commercial formulations. Using the urinary excretion method, the study found statistically significant differences in both the extent and rate of ampicillin bioavailability among the products examined [1]. These findings contrast with an earlier study by Hill et al. (J Pharm Pharmacol, 1975) which reported that in vivo availability of the two compounds was the same despite small differences in in vitro behavior [2]. The discrepancy between these studies underscores that formulation factors and experimental design may modulate the in vivo manifestation of solid-state form differences, and that the anhydrate and trihydrate forms cannot be presumed bioequivalent a priori. Bacampicillin HCl (400 mg) was also compared with ampicillin trihydrate (500 mg) in 8 healthy subjects, demonstrating different pharmacokinetic parameters [3].

Bioavailability Urinary excretion Crossover study Pharmacokinetics

Ampicillin Trihydrate Application Scenarios


Quality Control: USP Water Content Verification

Procurement of ampicillin trihydrate for pharmaceutical manufacturing or analytical reference purposes requires verification of crystalline form identity. The USP water content specification (12.0–15.0% by Method I 921) provides a definitive, regulatorily enforceable criterion for distinguishing ampicillin trihydrate from the anhydrous form (≤2.0% water) during incoming material inspection [1]. This quantitative specification enables reliable supplier qualification, batch release testing, and compendial compliance verification. Organizations that fail to verify this specification risk receiving the incorrect crystalline form, which may exhibit different solubility and stability characteristics, potentially compromising downstream formulation performance.

Formulation: Solubility-Limited Absorption

Formulation scientists developing oral solid dosage forms containing ampicillin trihydrate must account for its aqueous solubility of approximately 10 mg/mL and its position third in the aminopenicillin solubility ranking, below both cyclacillin anhydrate and ampicillin anhydrate [1][2]. The pH-solubility profile exhibits a U-shaped curve characteristic of amphoteric compounds, requiring rational selection of dissolution-enhancing excipients or formulation strategies such as particle size reduction, solid dispersion technologies, or salt formation approaches to achieve adequate in vitro dissolution performance. These solubility constraints directly inform Biopharmaceutics Classification System (BCS)-based biowaiver considerations and dissolution method development [1].

Stability Program: Degradation Kinetics

Procurement and supply chain decisions for ampicillin trihydrate must incorporate knowledge of its solid-state degradation profile. The compound is less stable in the solid phase than the anhydrous acidic form of ampicillin and degrades according to the Prout-Tompkins autocatalytic kinetic model [1]. This stability differential necessitates controlled storage conditions (typically ≤30°C in tight containers) and appropriate packaging configurations to minimize exposure to moisture and elevated temperature that may accelerate dehydration and subsequent degradation [1]. Stability-indicating analytical methods must be validated to monitor potency loss throughout the product shelf-life, and accelerated stability studies should be designed with awareness of the trihydrate's susceptibility to solid-state transformation.

Bioavailability Assessment and Bioequivalence

The finding of statistically significant differences in the rate and extent of ampicillin bioavailability between pure anhydrate and trihydrate forms in human subjects [1] establishes a scientific basis for requiring bioequivalence studies when switching between crystalline forms during drug product development or when evaluating generic formulations against innovator products. Even in cases where in vitro dissolution differences are small, the potential for in vivo differences necessitates clinical pharmacokinetic confirmation. Researchers and formulators should not assume interchangeability of the two solid-state forms without appropriate in vivo data or a validated in vitro-in vivo correlation (IVIVC).

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